Absence of Public Bioactivity Data Prevents Quantitative Comparator Analysis for 922088-30-0
A comprehensive search of PubChem, ChEMBL, BindingDB, and the patent literature returned no quantitative bioactivity data (e.g., IC50, Kd, % inhibition) for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide (CID 44024514) [1]. In contrast, other indoline-pyrrolidine acetamides in the same chemical space have been deposited in BindingDB with IC50 values ranging from 4,400 nM to 7,700 nM against the Shp2 phosphatase target [2]. The absence of data for 922088-30-0 means that no head-to-head comparison can be performed, and its differentiation from analogs remains experimentally uncharacterized.
| Evidence Dimension | Bioactivity (IC50 against Shp2 phosphatase) |
|---|---|
| Target Compound Data | No data available in public repositories |
| Comparator Or Baseline | Related indoline Shp2 inhibitors (e.g., BDBM111864: IC50 = 7,700 nM; BDBM111854: IC50 = 4,400 nM) [2] |
| Quantified Difference | Not calculable |
| Conditions | In vitro DiFMUP phosphatase assay (BindingDB entries, US8623906/US9174969 patents) |
Why This Matters
Procurement decisions require quantitative evidence; the current data gap means that any claim of superiority or differentiation for 922088-30-0 over structurally similar compounds is unsubstantiated.
- [1] PubChem Compound Summary for CID 44024514. National Center for Biotechnology Information (2025). View Source
- [2] BindingDB entries for indoline Shp2 inhibitors (BDBM111864, BDBM111854). UCSD (2016). View Source
